molecular formula C16H14FN3O B4759148 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]isonicotinamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]isonicotinamide

Cat. No.: B4759148
M. Wt: 283.30 g/mol
InChI Key: AELBXFLBMDEDLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]isonicotinamide (FIIN) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of isonicotinamide and has been found to have various biochemical and physiological effects.

Mechanism of Action

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]isonicotinamide exerts its effects by binding to the ATP-binding pocket of FGFR, thereby preventing the activation of the receptor and downstream signaling pathways. This inhibition ultimately leads to the suppression of tumor growth and the induction of cancer cell death.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has also been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(5-fluoro-1H-indol-3-yl)ethyl]isonicotinamide in lab experiments is its specificity for FGFR inhibition. This allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation of using this compound is its relatively low potency compared to other FGFR inhibitors.

Future Directions

There are several future directions for the study of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]isonicotinamide. One area of research is the development of more potent derivatives of this compound for use in cancer treatment. Another area of research is the investigation of the effects of this compound on other signaling pathways and cellular processes. Additionally, the potential use of this compound in combination with other cancer treatments is an area of interest for future research.

Scientific Research Applications

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]isonicotinamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. This compound has been found to inhibit the activity of a protein called fibroblast growth factor receptor (FGFR), which is overexpressed in many types of cancer. This inhibition has been shown to lead to the suppression of tumor growth and the induction of cancer cell death.

Properties

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c17-13-1-2-15-14(9-13)12(10-20-15)5-8-19-16(21)11-3-6-18-7-4-11/h1-4,6-7,9-10,20H,5,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELBXFLBMDEDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CCNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.